5-(Thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H4N2O3S |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
5-thiophen-2-yl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3S/c10-7(11)5-8-6(12-9-5)4-2-1-3-13-4/h1-3H,(H,10,11) |
InChI Key |
CNYWUMYHZSXBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Three-Step Synthesis from Nitriles and Carboxylic Acids
This method involves (1) amidoxime generation, (2) acylation, and (3) cyclodehydration (Figure 1).
- Amidoxime Formation : React nitriles (e.g., cyanoacetic acid derivatives) with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol using triethylamine (TEA) as a base.
- Acylation : Treat the amidoxime with thiophene-2-carboxylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt).
- Cyclodehydration : Heat the intermediate with TEA at 100°C for 3 hours to form the 1,2,4-oxadiazole core.
Example Yield : 66% for analogous structures.
Advantages :
- One-pot compatibility reduces purification steps.
- Mild conditions (room temperature for acylation).
Limitations : - Requires stoichiometric coupling agents (EDC/HOAt).
Two-Phase Reaction of N-Hydroxyamidines with Acyl Chlorides
This method utilizes a biphasic system for efficient cyclization.
- Reaction Setup : Combine N-hydroxyamidine (e.g., benzamide oxime) with thiophene-2-carbonyl chloride in 2-methyltetrahydrofuran and aqueous sodium hydroxide.
- Cyclization : Heat at 60–70°C for 3.5 hours under vigorous stirring.
- Workup : Separate organic layers, wash with brine, and isolate via distillation.
Example Yield : 96.12% purity achieved for 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole.
Advantages :
- Scalable for industrial production.
- Minimal byproducts due to phase separation.
Limitations : - Requires precise pH control during neutralization.
Vilsmeier Reagent-Mediated Cyclization
This one-pot method activates carboxylic acids for direct coupling with amidoximes.
- Activation : Treat thiophene-2-carboxylic acid with Vilsmeier reagent (POCl$$_3$$/DMF).
- Coupling : React with amidoxime derivatives (e.g., cyanoacetamidoxime) at 70°C.
- Cyclization : Stir for 10–24 hours to form the oxadiazole ring.
Yield Range : 61–93% for analogous 3,5-disubstituted oxadiazoles.
Advantages :
- Avoids coupling agents.
- High functional group tolerance.
Limitations : - Sensitivity to moisture.
Comparative Analysis of Methods
| Parameter | Three-Step Synthesis | Two-Phase Reaction | Vilsmeier Method |
|---|---|---|---|
| Yield | 66% | 96% (purity) | 61–93% |
| Reaction Time | 24–27 hours | 3.5 hours | 10–24 hours |
| Key Reagents | EDC, HOAt | NaOH, acyl chloride | Vilsmeier reagent |
| Scalability | Lab-scale | Industrial | Lab-scale |
| Purification Complexity | Moderate | Low | High |
Strategic Recommendations
- Industrial Applications : The two-phase method offers high purity and scalability, ideal for large-scale synthesis.
- Academic Research : The three-step route provides flexibility for modifying substituents.
- Rapid Synthesis : Vilsmeier-mediated cyclization achieves high yields in one pot.
Chemical Reactions Analysis
Biological Activity
5-(Thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on its antimicrobial, antitumor, and antiviral activities, supported by data tables and case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 196.18 g/mol
- CAS Number : 1339442-62-4
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various 1,2,4-oxadiazole derivatives showed potent activity against different bacterial strains. The compound's mechanism often involves the inhibition of bacterial cell wall synthesis and protein synthesis.
| Compound | Activity | Target Bacteria | Reference |
|---|---|---|---|
| This compound | Moderate | E. coli, S. aureus | |
| 1,2,4-Oxadiazoles | Strong | Pseudomonas aeruginosa |
Antitumor Activity
The antitumor potential of this compound has been evaluated in various studies. It has shown promising results in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: Apoptosis Induction
A study using flow cytometry revealed that this compound significantly increased the levels of p53 and activated caspase pathways in MCF-7 cells, leading to enhanced apoptosis. The IC value for this compound was found to be lower than that of standard chemotherapeutic agents like doxorubicin.
| Cell Line | IC (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 10.38 | Apoptosis via p53 activation | |
| HeLa | 15.00 | Caspase activation |
Antiviral Activity
5-(Thiophen-2-yl)-1,2,4-oxadiazole derivatives have shown efficacy against various viral infections. Notably, they have been evaluated for their inhibitory effects on the dengue virus by targeting the NS5 polymerase.
Case Study: Dengue Virus Inhibition
In a study focused on dengue virus inhibitors, compounds similar to 5-(Thiophen-2-yl)-1,2,4-oxadiazole demonstrated significant antiviral activity by inhibiting viral replication.
Scientific Research Applications
5-(Thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound with a thiophene ring and an oxadiazole moiety; its molecular formula is and its molecular weight is approximately 196.18 g/mol. The compound has a carboxylic acid group at the 3-position of the oxadiazole ring, which contributes to its potential biological activity and reactivity.
Potential Applications
This compound has several notable applications:
- Biological Activity Studies Research shows that compounds containing the oxadiazole structure exhibit significant biological activities, attributed to the compound's ability to interact with biological macromolecules like proteins and nucleic acids.
- Interaction Profiles Studies on interaction profiles indicate that this compound can engage with various biological targets. These studies are essential for understanding the mechanism of action and optimizing the compound's therapeutic potential.
- Modification for Enhanced Activity The carboxylic acid group's reactions are valuable for modifying the compound to enhance its biological activity or create derivatives with tailored properties.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The 1,2,4-oxadiazole scaffold is highly versatile, allowing substitution at the 3- and 5-positions. Key analogs and their substituents include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The thiophen-2-yl group (electron-rich) contrasts with cyano (electron-withdrawing) or chlorophenyl (moderately withdrawing) substituents.
- Heterocyclic vs. Aromatic Substituents : Furan analogs (e.g., 5-(2-Ethylfuran-3-yl)-) introduce oxygen instead of sulfur, reducing electron density and conjugation efficiency compared to thiophene .
Electronic and Optical Properties
DFT studies on related 2,3-diphenylquinoxaline derivatives () highlight substituent effects on electronic properties:
- Energy Gaps : Thiophene-containing compounds exhibit narrower gaps (~2.09 eV) compared to phenyl analogs (~2.20 eV), enhancing visible-light absorption .
- Charge Transfer : Thiophene’s electron-donating nature improves charge injection efficiency (ΔGinject = −0.73 eV vs. −0.60 eV for phenyl derivatives) .
- HOMO/LUMO Distribution: Thiophene substituents localize HOMO on the donor moiety and LUMO on the acceptor (oxadiazole), facilitating charge separation .
Q & A
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
